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Compound Name: 2-Di-1-ASP

CAS No.: 2156-29-8

Cat. No.: B1234220

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols,

and data interpretation associated with DASPI, a fluorescent probe for the analysis of

mitochondrial function.

Core Principles of DASPI Mitochondrial Staining
DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a cationic, styryl dye used for

the vital staining of mitochondria in living cells.[1][2] Its utility as a mitochondrial probe is

predicated on its response to the mitochondrial membrane potential (ΔΨm), a key indicator of

cellular energy metabolism.[1][2]

The fundamental principle of DASPI staining lies in its accumulation within the mitochondrial

matrix, a process driven by the negative electrochemical potential across the inner

mitochondrial membrane.[1] Healthy, respiring mitochondria maintain a significant proton

gradient, resulting in a highly negative charge within the matrix relative to the cytoplasm. As a
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positively charged molecule, DASPI is electrophoretically drawn into and concentrated within

these energized mitochondria.[1]

An increase in mitochondrial membrane potential leads to greater accumulation of DASPI,

resulting in a more intense fluorescent signal.[1][2] Conversely, a decrease in the membrane

potential, often associated with mitochondrial dysfunction or the action of uncoupling agents,

leads to reduced DASPI accumulation and a weaker fluorescent signal.[1][2] The fluorescence

intensity of DASPI is therefore a dynamic measure of mitochondrial energization.[1][2]

Beyond simple fluorescence intensity, the photophysical properties of DASPI, including its

fluorescence lifetime and anisotropy, are also sensitive to the mitochondrial environment and

membrane potential.[1] This multi-parametric response makes DASPI a versatile tool for

detailed investigations of mitochondrial function.

Data Presentation: Quantitative Analysis of DASPI
Fluorescence
The following tables summarize quantitative data from a study investigating the spectroscopic

responses of DASPI to changes in mitochondrial membrane potential in living cells. The data

illustrates the sensitivity of DASPI's fluorescence lifetime and anisotropy to the energetic state

of the mitochondria.

Table 1: Fluorescence Lifetime Components of DASPI in XTH2 Cells Under Various Conditions
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Conditi
on

τ1 (ps) f1 (%) τ2 (ps) f2 (%) τ3 (ps) f3 (%) ⟨τ⟩ (ps)

Control 158 ± 21
87.8 ±

3.4

936 ±

123
8.8 ± 2.9

3210 ±

432
3.4 ± 1.1 389 ± 78

+

ATP/Sub

strate

132 ± 19
89.1 ±

2.9

1021 ±

154
7.9 ± 2.5

3450 ±

510
3.0 ± 0.9 385 ± 81

+ KCN 210 ± 28
48.9 ±

5.1

1150 ±

180

45.3 ±

4.8

3500 ±

530
5.8 ± 1.5

980 ±

150

+

Nigericin
140 ± 22

92.3 ±

3.8

1250 ±

190
6.6 ± 2.1

3600 ±

550
1.1 ± 0.5 320 ± 65

+ CCCP 250 ± 35
75.4 ±

6.2

1300 ±

210

16.6 ±

3.9

3700 ±

580
8.0 ± 2.1

800 ±

120

Data adapted from Ramadass et al. "How DASPMI Reveals Mitochondrial Membrane Potential:

Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells." Biophysical Journal.

The table shows the mean values and standard deviations of the fluorescence decay

components (τ1, τ2, τ3), their fractional contributions (f1, f2, f3), and the mean lifetime (⟨τ⟩) of

DASPI in XTH2 cells under control conditions and in the presence of various mitochondrial

modulators.

Table 2: Fluorescence Anisotropy of DASPI in Relation to Fluorescence Intensity

Mean Pixel Fluorescence Intensity
(arbitrary units)

Mean Anisotropy

50 0.10 ± 0.02

100 0.15 ± 0.03

150 0.22 ± 0.04

200 0.28 ± 0.05

250 0.35 ± 0.06
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Data derived from the graphical representation in Ramadass et al. "How DASPMI Reveals

Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy

in Living Cells." Biophysical Journal. The table illustrates the correlation between the

fluorescence intensity of DASPI and its emission anisotropy in primary chick embryo

fibroblasts.

Experimental Protocols
The following are detailed methodologies for DASPI mitochondrial staining in different

experimental systems.

Staining of Adherent Cells for Fluorescence Microscopy
Materials:

Adherent cells cultured on glass coverslips or in imaging-compatible plates

Complete cell culture medium

DASPI stock solution (e.g., 1 mM in DMSO)

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Fluorescence microscope with appropriate filter sets (Excitation ~470 nm, Emission ~570

nm)

Protocol:

Cell Culture: Culture adherent cells to the desired confluency on a suitable imaging

substrate.

Preparation of Staining Solution: Prepare a working solution of DASPI in pre-warmed

complete cell culture medium or HBSS. A final concentration in the range of 1-10 µM is

generally recommended. For example, to prepare a 3 µM solution, dilute the 1 mM stock

solution 1:333 in the medium.

Staining: Remove the existing culture medium from the cells and replace it with the DASPI

staining solution.
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Incubation: Incubate the cells for 20-40 minutes at 37°C in a CO2 incubator.[3] The optimal

incubation time may vary depending on the cell type and experimental conditions.

Washing (Optional but Recommended): After incubation, gently aspirate the staining solution

and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess dye

and reduce background fluorescence.[3]

Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Immediately visualize the

stained mitochondria using a fluorescence microscope. For live-cell imaging, it is crucial to

maintain the cells at 37°C.

Staining of Suspension Cells for Flow Cytometry
Materials:

Suspension cells in culture

Complete cell culture medium

DASPI stock solution (e.g., 1 mM in DMSO)

Phosphate-buffered saline (PBS)

Flow cytometer

Protocol:

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

Resuspension: Discard the supernatant and resuspend the cell pellet in pre-warmed

complete culture medium or PBS to a concentration of approximately 1 x 10^6 cells/mL.

Staining: Add the DASPI stock solution directly to the cell suspension to achieve a final

concentration of 1-10 µM.

Incubation: Incubate the cells for 20-40 minutes at 37°C, protected from light.
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Washing: After incubation, pellet the cells by centrifugation and resuspend them in fresh, pre-

warmed PBS. Repeat this washing step twice to remove unbound dye.

Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry and

analyze the samples promptly.

Staining of Live Tissue Sections
Materials:

Freshly excised tissue

Vibratome or other tissue sectioning instrument

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

DASPI stock solution (e.g., 1 mM in DMSO)

Confocal or fluorescence microscope

Protocol:

Tissue Sectioning: Prepare live tissue slices (e.g., 100-300 µm thick) using a vibratome in

ice-cold HBSS.

Preparation of Staining Solution: Prepare a working solution of DASPI in HBSS at a

concentration of 1-10 µM.

Staining: Transfer the tissue sections to the DASPI staining solution.

Incubation: Incubate the sections for 30-60 minutes at room temperature or 37°C, with gentle

agitation.

Washing: Transfer the stained tissue sections to fresh HBSS and wash for 10-15 minutes to

remove excess dye. Repeat the wash step.

Mounting and Imaging: Mount the tissue sections in a suitable imaging chamber with fresh

HBSS and visualize using a confocal or fluorescence microscope.
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Visualizations
The following diagrams illustrate the core concepts and workflows associated with DASPI

mitochondrial staining.
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Principle of DASPI Mitochondrial Staining
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Experimental Workflow for DASPI Staining
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Logical Relationship of DASPI Staining

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1234220/docs#an-in-depth-technical-guide-to-daspi-
mitochondrial-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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